molecular formula C20H20BrN3OS B2461915 4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431884-61-6

4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2461915
CAS No.: 431884-61-6
M. Wt: 430.36
InChI Key: WXWUCKHXOUYABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by:

  • A 2-bromophenyl group at position 4 of the pyrimidine ring.
  • An N-(2,4-dimethylphenyl) carboxamide substituent.
  • A methyl group at position 4.
  • A thioxo (C=S) group at position 2.

This structure places it within a broader class of Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including enzyme inhibition and antitumor effects .

Properties

IUPAC Name

4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-8-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWUCKHXOUYABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 374697-52-6 , belongs to the class of tetrahydropyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C20H20BrN3OS
  • Molecular Weight : 430.36 g/mol
  • Structure : The compound features a thioxo group and a tetrahydropyrimidine ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this tetrahydropyrimidine derivative exhibit a wide range of biological activities. The following sections discuss specific activities and findings related to this compound.

Antimicrobial Activity

Tetrahydropyrimidines have been studied for their antimicrobial properties. A study highlighted that derivatives with similar structural features demonstrated significant activity against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans . The presence of bromine and methyl substituents in the structure may enhance the antimicrobial efficacy by affecting membrane permeability or enzyme inhibition.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strains TestedActivity Level
Compound AE. coli, S. aureusHigh
Compound BB. subtilisModerate
4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideTBDTBD

Antitumor Activity

The potential antitumor effects of pyrimidine derivatives have been documented in several studies. For instance, compounds with a similar backbone have shown cytotoxic effects against various cancer cell lines including HeLa and HepG2 . The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.

Case Study: Antitumor Efficacy
In a recent study examining a series of tetrahydropyrimidines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced activity levels .

Anti-inflammatory Properties

Compounds containing the thioxo group are often associated with anti-inflammatory effects. Research has shown that similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may also possess therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrimidines. Key factors influencing activity include:

  • Substituent Positioning : The placement of bromine and methyl groups affects interaction with biological targets.
  • Functional Groups : The thioxo group plays a significant role in enhancing reactivity and biological interactions.

Scientific Research Applications

Antitumor Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant antitumor properties. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Antitumor Evaluation
A study focused on the cytotoxicity of tetrahydropyrimidine derivatives reported the following IC50 values against different human tumor cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AKB15
Compound BDLD10
Compound CHepG2/A28

These results suggest that modifications in the chemical structure can enhance biological activity, making this compound a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against HIV-1 integrase. Compounds similar to this one have demonstrated IC50 values as low as 0.65 µM in vitro.

Case Study: HIV Integrase Inhibition
In a study evaluating various tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase, it was found that while some compounds showed promising results in enzyme assays, they did not translate into effective antiviral activity in cellular models.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction : The reaction of 4-bromobenzaldehyde with 2,4-dimethylaniline.
  • Cyclization : The cyclization with ethyl acetoacetate under acidic conditions to form the desired tetrahydropyrimidine derivative.

The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of metabolic pathways crucial for cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

4-(4-Bromophenyl) Analogs
  • Example : Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
  • Key Differences :
    • Bromine position : Para vs. ortho in the target compound.
    • Functional group : Carboxylate ester (COOEt) vs. carboxamide (CONH-Ar).
  • The ester group increases hydrophobicity but reduces hydrogen-bonding capacity compared to carboxamide, affecting solubility and bioavailability.
4-(Furan-2-yl) Analogs
  • Example : Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
  • Key Differences :
    • Heterocyclic substitution : Furan vs. bromophenyl.
  • Implications :
    • Furan’s electron-rich aromatic system may enhance antioxidant activity (e.g., IC50 = 0.6 mg/mL in DPPH assay for 3c ), whereas bromophenyl’s electron-withdrawing effect could favor enzyme inhibition.

Variations in the N-Aryl Carboxamide Group

N-(2-Ethoxyphenyl) Analogs
  • Example : 4-(2-Bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 372508-32-2, ).
  • Key Differences :
    • Substituent on N-aryl : Ethoxy (OEt) vs. dimethyl (2,4-dimethyl) groups.
  • Implications :
    • Ethoxy’s electron-donating effect may slightly alter electronic properties but reduce steric bulk compared to dimethyl groups.
N-[2-Chloro-4-(trifluoromethyl)phenyl] Analogs
  • Example : N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ().
  • Key Differences :
    • Electron-withdrawing groups : Cl and CF3 vs. methyl groups.

Thioxo vs. Oxo Derivatives

  • Example : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (–4).
  • Key Differences :
    • C=O (oxo) vs. C=S (thioxo) at position 2.
  • Implications :
    • Thioxo derivatives exhibit weaker hydrogen-bonding capacity but greater resistance to enzymatic hydrolysis.
    • Cytotoxicity data for oxo analogs show IC50 values ranging from 15.7 µM to 314.3 µM (), suggesting activity modulation via substituent positioning (e.g., bromine para vs. ortho).

Cytotoxicity and Antitumor Potential

  • Target Compound: No direct data, but structurally related oxo analogs (e.g., methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit IC50 = 15.7 µM against tumor cell lines .
  • Key SAR Insights :
    • Thioxo substitution may enhance metabolic stability but reduce direct cytotoxicity compared to oxo derivatives.
    • Ortho-bromophenyl groups likely introduce steric effects that modulate binding to targets like thymidine phosphorylase .

Antioxidant Activity

  • Furan-containing analogs (e.g., compound 3c) demonstrate potent DPPH radical scavenging (IC50 = 0.6 mg/mL) , whereas bromophenyl derivatives are untested in this context but may prioritize other mechanisms due to lower electron-donating capacity.

Q & A

Q. Optimization Strategies :

  • Catalysis : Lewis acids (e.g., ZnCl₂) or ionic liquids improve reaction efficiency.
  • Workup : Precipitation in cold water followed by column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

Advanced Research Question
Common Challenges :

  • Overlapping signals in ¹H NMR : Observed in aromatic regions due to substituent proximity (e.g., bromophenyl and dimethylphenyl groups) .
  • Ambiguity in tautomeric forms : Thioxo vs. thiol configurations in solution.

Q. Methodological Solutions :

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously. For example, NOESY correlations can confirm spatial proximity of methyl groups .
  • X-ray crystallography : Definitive proof of solid-state structure, as demonstrated in for a fluorophenyl analogue .
  • Variable-temperature NMR : Monitor dynamic processes (e.g., ring puckering) .

What strategies improve regioselectivity in synthesizing dihydropyrimidine derivatives?

Advanced Research Question
Key Factors :

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br) at the aldehyde’s ortho position favor cyclization at specific positions, as shown in .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regiocontrol.
  • Catalyst design : Chiral catalysts (e.g., L-proline) induce asymmetry in Biginelli reactions, though not directly reported for this compound .

Case Study : In , regioselective formation of the 4-bromo derivative was achieved by pre-activating the aldehyde with acetic acid .

How does the thioxo group influence bioactivity compared to oxo analogues?

Advanced Research Question
Functional Impact :

  • Hydrogen-bonding capacity : Thioxo groups form stronger S⋯H interactions than oxo, potentially enhancing binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • Metabolic stability : Sulfur’s lower electronegativity may reduce oxidative degradation compared to oxygen.

Q. Methodological Approach :

  • Comparative bioassays : Test thioxo vs. oxo derivatives against bacterial strains (e.g., S. aureus). reported MIC values of 8–32 µg/mL for related dihydropyrimidines .
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase) to rationalize activity differences .

What impurities are commonly observed during synthesis, and how are they controlled?

Advanced Research Question
Typical Impurities :

  • Des-bromo byproducts : Result from incomplete cyclization or debromination.
  • Oxidation products : Thioxo → sulfoxide/sulfone derivatives under harsh conditions.

Q. Analytical and Mitigation Strategies :

  • HPLC-MS : Monitor reaction progress and identify side products (e.g., used LC-MS to detect process-related impurities) .
  • Reductive workup : Add antioxidants (e.g., ascorbic acid) to prevent thioxo oxidation .

How can polymorphism in crystallized derivatives be addressed?

Advanced Research Question
Polymorphism Drivers :

  • Solvent selection : identified methanol/water mixtures as favoring a specific polymorph via hydrogen-bonding networks .
  • Cooling rates : Slow crystallization enhances thermodynamically stable forms.

Q. Methodology :

  • PXRD screening : Compare diffraction patterns across solvents (e.g., ethanol vs. acetonitrile).
  • DSC/TGA : Assess thermal stability of polymorphs .

What in silico methods predict this compound’s interactions with biological targets?

Advanced Research Question
Computational Tools :

  • Molecular docking (AutoDock Vina) : Predict binding modes to kinases or antimicrobial targets.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity, as suggested by ’s analysis of similar thiazolopyrimidines .

Validation : Cross-reference predictions with experimental IC₅₀ or MIC data from biochemical assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.